molecular formula C18H25NO3 B7086779 N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

Cat. No.: B7086779
M. Wt: 303.4 g/mol
InChI Key: YDMRQTWDPISSEP-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzofuran moiety, and a carboxamide functional group

Properties

IUPAC Name

N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2)11-22-16-14(7-4-8-15(16)18)17(21)19-13-6-3-5-12(9-13)10-20/h4,7-8,12-13,20H,3,5-6,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMRQTWDPISSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC=C21)C(=O)NC3CCCC(C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation, where cyclohexylmagnesium bromide or cyclohexyl chloride reacts with the benzofuran derivative.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the hydroxymethylated cyclohexyl-benzofuran derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide for strong oxidation; PCC (Pyridinium chlorochromate) for milder oxidation.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives of the benzofuran ring.

Scientific Research Applications

Chemistry

In organic synthesis, N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity due to its structural similarity to natural products and pharmaceuticals. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its carboxamide group is a common pharmacophore in many drugs, suggesting potential therapeutic applications.

Industry

In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or organic electronic materials.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety might engage in π-π stacking interactions, while the carboxamide group could form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(hydroxymethyl)cyclohexyl]-2H-1-benzofuran-7-carboxamide: Lacks the dimethyl groups, potentially altering its chemical reactivity and biological activity.

    N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-5-carboxamide: The carboxamide group is positioned differently, which could affect its interaction with biological targets.

    N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxylic acid:

Uniqueness

N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a hydroxymethyl group and a carboxamide group on a benzofuran scaffold is relatively rare, making it a valuable compound for research and development in various scientific fields.

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